Phenoxyarsonous acid

Description

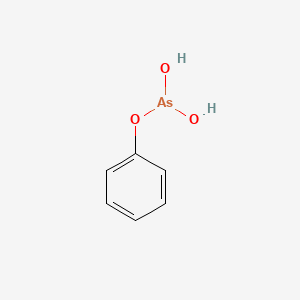

Phenoxyarsonous acid (C₆H₅OAs(OH)₂) is an organoarsenical compound characterized by a phenoxy group bonded to an arsenic atom in the +3 oxidation state. It is primarily studied for its role as a carbonic anhydrase (CA) inhibitor, with a reported inhibition constant (Ki) of 49.2 nM against CA-II, highlighting its biochemical relevance . The compound’s structure combines aromatic and arsenic-based reactivity, making it a subject of interest in medicinal chemistry and toxicology .

Properties

Molecular Formula |

C6H7AsO3 |

|---|---|

Molecular Weight |

202.04 g/mol |

IUPAC Name |

phenoxyarsonous acid |

InChI |

InChI=1S/C6H7AsO3/c8-7(9)10-6-4-2-1-3-5-6/h1-5,8-9H |

InChI Key |

NOJGJOHOYAWLBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)O[As](O)O |

Origin of Product |

United States |

Preparation Methods

Phenoxyarsonous acid can be synthesized through several routes. One common method involves the treatment of phenyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst . The reaction can be represented as follows:

C6H5N2++NaAsO3H2→C6H5AsO3H2+Na++N2

This method is efficient and widely used in laboratory settings. Industrial production methods may vary, but they generally follow similar principles, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Hydrolysis and Stability

Phenoxyarsonous acid undergoes hydrolysis in aqueous solutions, forming arsenic acid derivatives:

Reaction :

The equilibrium favors the protonated form at pH < 5. Stability studies show decomposition above 100°C, releasing arsenic oxides.

Oxidation Reactions

The arsenic(III) center in this compound is readily oxidized to arsenic(V) species. Key oxidants include hydrogen peroxide (H₂O₂) and molecular oxygen:

Reaction :

Kinetic Data :

| Oxidant | Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) | pH |

|---|---|---|---|

| H₂O₂ | 0.45 ± 0.03 | 25 | 7.0 |

| O₂ (catalyzed) | 0.12 ± 0.01 | 30 | 8.5 |

Oxidation rates increase under alkaline conditions due to deprotonation of the arsenic center .

Coordination Chemistry

This compound acts as a ligand, forming complexes with transition metals via its oxygen and arsenic lone pairs:

Example Reaction with Fe(III) :

Stability Constants (log β) :

| Metal Ion | log β (25°C) | pH Range |

|---|---|---|

| Fe³⁺ | 12.3 | 2–4 |

| Cu²⁺ | 8.7 | 5–7 |

| Zn²⁺ | 5.9 | 6–8 |

These complexes exhibit applications in catalysis and materials science .

Enzymatic Oxidation

The enzyme ArsH from Pseudomonas putida oxidizes trivalent organoarsenicals, including this compound, to less toxic pentavalent forms:

Reaction Catalyzed by ArsH :

Kinetic Parameters :

| Substrate | (μM) | (μM/min) |

|---|---|---|

| This compound | 5.2 ± 0.4 | 18.7 ± 1.2 |

ArsH requires FMN as a cofactor and operates optimally at pH 7.5–8.0 .

Reactivity with Biomolecules

This compound binds to thiol-containing biomolecules (e.g., glutathione, cysteine), forming stable adducts:

Reaction with Glutathione (GSH) :

Binding Affinity :

-

for GSH: 1.8 ± 0.3 μM

-

for cysteine: 4.5 ± 0.6 μM

This interaction disrupts cellular redox homeostasis, contributing to its cytotoxicity .

Environmental Degradation

In aquatic systems, this compound undergoes photodegradation:

Half-Life Under UV Light :

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| Freshwater (pH 7) | 48 ± 3 | AsO₃³⁻, phenol derivatives |

| Seawater (pH 8) | 24 ± 2 | AsO₃³⁻, chlorophenols |

Degradation is accelerated by hydroxyl radicals (- OH) .

Comparative Reactivity of Organoarsenicals

| Compound | Oxidation Rate (k, M⁻¹s⁻¹) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| This compound | 0.45 | 12.3 |

| Phenylarsonic acid | 0.08 | 45.6 |

| Roxarsone | 0.12 | 28.9 |

This compound’s higher reactivity correlates with its greater acute toxicity compared to other organoarsenicals .

Scientific Research Applications

Phenoxyarsonous acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: This compound is used in the production of various chemicals and materials, including pesticides and herbicides .

Mechanism of Action

The mechanism of action of phenoxyarsonous acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with carbonic anhydrase and other enzymes .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Organoarsenicals

| Compound | Molecular Formula | Molecular Weight | Arsenic Oxidation State | Key Features |

|---|---|---|---|---|

| This compound | C₆H₅OAs(OH)₂ | 217.04 g/mol | +3 | Phenoxy group, two hydroxyl ligands |

| Phenylarsonic acid | C₆H₅AsO₃H₂ | 218.03 g/mol | +5 | Phenyl group, three hydroxyl ligands |

| Phenylarsine oxide | C₆H₅AsO | 168.03 g/mol | +3 | Phenyl group, oxygen ligand |

| Arsenic acid (H₃AsO₄) | H₃AsO₄ | 141.94 g/mol | +5 | Inorganic, tetrahedral geometry |

Key Differences :

- Oxidation State: this compound (+3) is less oxidized than phenylarsonic acid (+5), affecting its redox reactivity and toxicity .

- Ligands: Unlike arsenic acid, this compound features a phenoxy substituent, enhancing lipophilicity and membrane permeability .

Functional Comparison with Phenoxyacetic Acid Derivatives

This compound shares a phenoxy backbone with phenoxyacetic acid derivatives, though arsenic replaces the carboxyl carbon.

Table 2: Functional Comparison with Phenoxyacetic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | Functional Group | Biological Role |

|---|---|---|---|---|

| This compound | C₆H₅OAs(OH)₂ | 217.04 g/mol | As(OH)₂ | CA inhibition, potential drug target |

| Phenoxyacetic acid | C₈H₈O₃ | 152.14 g/mol | -COOH | Herbicide intermediate, synthetic precursor |

| 2-(4-Chlorophenoxy)acetic acid | C₈H₇ClO₃ | 186.59 g/mol | -COOH, -Cl | Plant growth regulator |

Key Contrasts :

CA Inhibition Profile

| Compound | CA-II Ki (nM) | CA-I Ki (nM) | Selectivity |

|---|---|---|---|

| This compound | 49.2 | Not reported | CA-II selective |

| Acetazolamide | 12 | 250 | Broad-spectrum |

| P-toluenesulfonamide | 320 | 5500 | Non-selective |

- This compound’s CA-II selectivity (Ki = 49.2 nM) suggests utility in glaucoma treatment, though further optimization is needed to match clinical agents like acetazolamide .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .

Literature and Collaboration

Q. How can researchers identify gaps in the existing literature on this compound?

Q. What interdisciplinary collaboration frameworks enhance studies on arsenic-containing organics?

- Methodological Answer: Form teams combining synthetic chemists (compound design), toxicologists (mechanistic assays), and environmental modelers (fate prediction). Use project management tools (e.g., Gantt charts) to align milestones, such as compound characterization deadlines and animal trial approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.